(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
Clematoside S is a natural product found in Clematis grata with data available.
Scientific Research Applications
Anti-Inflammatory Potential
Esculentoside B, a natural compound with a similar complex structure, has been shown to possess significant anti-inflammatory properties. This substance, derived from the roots of Phytolacca acinosa Roxb and used in traditional Chinese medicine, inhibits inflammatory responses in LPS-treated macrophage RAW 264.7 cells. It does so by suppressing nitric oxide production, decreasing gene expression and protein secretion levels of pro-inflammatory cytokines, and inactivating key signaling pathways like NF-κB and p-JNK (Abekura et al., 2019).
Synthesis of Complex Molecules
The compound's intricate structure relates to the stereoselective synthesis of various bicyclic and tricyclic molecules. For example, research on the synthesis of 8-Oxabicyclo[3.2.1]octane derivatives and asymmetric synthesis of complex polypropanoates reveals the intricate methods involved in manipulating such complex structures for various chemical applications (Gerber & Vogel, 2001), (Marchionni & Vogel, 2001).
Solubility Studies
Studies on the solubility of complex saccharides in ethanol-water solutions provide insights into the solubility characteristics of complex molecules similar to the one . This research is crucial for understanding the physical properties and potential applications of such compounds in various solvents (Gong et al., 2012).
Mechanism of Action
Target of Action
Saponins, including Saponin CP6, are known to interact with a variety of biological targets. They are particularly known for their interactions with cell membranes, where they can form complexes with cholesterol . This interaction can disrupt the membrane structure, leading to increased permeability and potentially cell lysis .
Mode of Action
The primary mode of action of saponins, including Saponin CP6, involves their interaction with the sterol moiety, which is present in the membrane of cells . This interaction can lead to the formation of pores in the membrane, causing leakage of cell contents . In addition, saponins have been reported to exhibit cytotoxic activities on various cell lines .
Biochemical Pathways
Saponins are synthesized from mevalonate via squalene, producing a wide diversity of sapogenins, either steroidal or triterpene . The solubility of saponins, which is pivotal in dictating their pharmacokinetic profiles, plays a crucial role in their absorption, distribution, metabolism, and excretion (ADME) processes within the body .
Pharmacokinetics
Future directions should focus on novel saponin compounds utilizing colon-specific delivery and osmotic pump systems to enhance oral bioavailability .
Result of Action
The result of Saponin CP6’s action can vary depending on the specific target and environment. In general, the interaction of saponins with cell membranes can lead to increased membrane permeability, disruption of normal cell function, and potentially cell death . This can result in various biological effects, including cytotoxic, antifungal, and antibacterial activities .
Action Environment
The action of Saponin CP6, like other saponins, can be influenced by various environmental factors. For instance, soil salinity, drought, nutrient deprivation, and high temperature can affect plant development resulting in a significant reduction in saponin composition and other secondary metabolites . Furthermore, the efficacy and stability of saponins can be influenced by factors such as pH, temperature, and the presence of other compounds .
Properties
CAS No. |
72629-76-6 |
---|---|
Molecular Formula |
C46H74O16 |
Molecular Weight |
883.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35-,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1 |
InChI Key |
IAGSHEHQJJTLLR-MYLSNVMOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@@H](CO8)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O |
94271-06-4 | |
Synonyms |
clematoside S clematoside-S hederagenin-3-O-beta-D-ribopyranosyl-(1-3)-alpha-L-rhamnopyranosyl-(1-2)-alpha-L-arabinopyranoside |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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